2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-3-8-18(15(2)11-14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXBFZSIILUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article reviews the current understanding of its biological activity based on available research findings.
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : 438.87 g/mol
- CAS Number : 1242884-15-6
1. Kinase Inhibition Potential
The pyrazolo[1,5-a]pyrazine core structure is known to be present in various kinase inhibitors, suggesting that this compound could exhibit similar properties. Kinases are critical enzymes involved in signaling pathways that regulate cell growth, differentiation, and metabolism, making them important targets in cancer therapy and other diseases.
- Research Findings : Preliminary studies indicate that compounds with a similar structure have shown promise in inhibiting specific kinases. Further investigations are needed to confirm the inhibitory effects of this compound on particular kinases and to elucidate the mechanism of action.
2. Antimicrobial Activity
The combination of the pyrazole and acetamide moieties has been associated with antimicrobial properties in some related compounds. This suggests that this compound may also possess antimicrobial effects.
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Kinase Inhibition | Potential to inhibit specific kinases; further research required | |
| Antimicrobial Activity | Related compounds show antimicrobial properties; need for specific testing on this compound |
Future Directions
To fully understand the biological activity of this compound, several research avenues should be pursued:
- In Vitro Studies : Conduct detailed assays to evaluate kinase inhibition and antimicrobial activity.
- In Vivo Studies : Assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : Investigate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues differ in substituents on the pyrazolo-pyrazine core and the acetamide-linked aryl group. These variations influence molecular weight, logP (lipophilicity), and bioactivity.
*Estimated based on structural similarity; †Predicted using fragment-based methods.
Key Observations :
- Sulfur-Containing Analogues : The sulfanyl group in the compound from introduces polarity and hydrogen-bonding variability, which may alter target selectivity.
Structure-Activity Relationships (SAR)
- Chlorophenyl vs. Ethoxyphenyl : The 4-ethoxyphenyl group in G419-0349 may enhance lipophilicity and duration of action compared to 4-chlorophenyl .
- Dimethylphenyl vs. Trifluoromethylphenyl : The 2,4-dimethylphenyl group in the target compound balances steric bulk and lipophilicity, while the CF3 group in CAS 941933-81-9 improves target affinity but increases molecular weight .
- Sulfanyl vs. Oxo Groups : Sulfanyl derivatives () may exhibit altered pharmacokinetics due to increased polarity and hydrogen-bond acceptor capacity.
Q & A
What are the key synthetic pathways for synthesizing pyrazolo-pyrazine derivatives like 2-[2-(4-chlorophenyl)-4-oxo…acetamide?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps include:
- Cyclization of precursors : Reacting pyrazole intermediates with chlorophenyl derivatives under controlled conditions (e.g., reflux in ethanol or DMF) to form the pyrazolo[1,5-a]pyrazine core .
- Acylation : Introducing acetamide groups via reaction with α-chloroacetamides or thioacetamide derivatives, optimized for temperature (60–80°C) and solvent polarity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–13 ppm) and confirms regioselectivity .
- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- X-ray Diffraction : Resolves crystal packing and dihedral angles (e.g., pyrazine ring planarity <5° deviation) .
- LCMS/HRMS : Determines molecular weight (e.g., [M+H]+ at 446.46 g/mol for analogs) and purity .
How can computational methods optimize synthesis and reaction design?
Advanced Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) using software like Gaussian or ORCA .
- Machine Learning : Analyzes experimental datasets to identify optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C for coupling reactions) .
- Reaction Path Search : Screens substituent effects (e.g., electron-withdrawing groups on 4-chlorophenyl enhancing cyclization yields) .
How to resolve contradictions in spectral data during characterization?
Advanced Answer:
- Cross-Validation : Combine NMR, IR, and X-ray data to confirm tautomeric forms (e.g., amine/imine ratios at 50:50 in analogs) .
- Dynamic NMR : Detects rotational barriers in amide bonds (e.g., coalescence temperature analysis) .
- Repeat Experiments : Vary solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
What intermediates are common in synthesizing such compounds?
Basic Answer:
- Pyrazole Derivatives : 1-(4-Chlorophenyl)-1H-pyrazole precursors for cyclization .
- Chloroacetamides : N-(2,4-dimethylphenyl)-α-chloroacetamide for acylation .
- Thioamide Intermediates : Used in thiol-ene click reactions for sulfur-containing analogs .
What strategies improve yield and purity in acylation steps?
Advanced Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Temperature Control : Maintain 0–5°C during acid chloride addition to minimize side reactions .
What biological activities are reported for related pyrazolo-pyrazine derivatives?
Basic Answer:
- Anti-Inflammatory Activity : Inhibition of COX-2 (IC50 ~10 μM) in murine macrophage models .
- Antiarrhythmic Effects : Blockade of hERG potassium channels (IC50 ~5 μM) in cardiomyocytes .
- Anticancer Potential : Apoptosis induction via Bcl-2 suppression in leukemia cell lines (e.g., HL-60) .
How to analyze crystal structures using X-ray diffraction?
Advanced Answer:
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms (R-factor <0.05) .
- Packing Analysis : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (N-H⋯O, 2.8–3.0 Å) .
What reaction mechanisms govern regioselectivity in pyrazine ring formation?
Advanced Answer:
- Nucleophilic Aromatic Substitution : Chlorophenyl groups direct cyclization via para-substitution .
- Tautomer Stabilization : Keto-enol equilibria favor 4-oxo over 5-oxo tautomers (ΔG ~2 kcal/mol) .
- Steric Effects : Bulky 2,4-dimethylphenyl groups disfavor ortho-substitution .
How to evaluate anti-inflammatory activity in preclinical models?
Advanced Answer:
- In Vitro Assays : Measure IL-6/TNF-α suppression in LPS-stimulated RAW 264.7 cells (ELISA) .
- In Vivo Models : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
